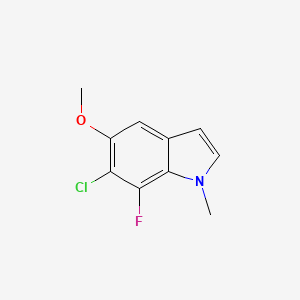

6-Chloro-7-fluoro-5-methoxy-1-methylindole

Description

6-Chloro-7-fluoro-5-methoxy-1-methylindole is a poly-substituted indole derivative characterized by halogen (Cl, F), methoxy (OMe), and methyl (Me) groups at positions 6, 7, 5, and 1, respectively. This compound’s structural complexity confers unique electronic, steric, and physicochemical properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C10H9ClFNO |

|---|---|

Molecular Weight |

213.63 g/mol |

IUPAC Name |

6-chloro-7-fluoro-5-methoxy-1-methylindole |

InChI |

InChI=1S/C10H9ClFNO/c1-13-4-3-6-5-7(14-2)8(11)9(12)10(6)13/h3-5H,1-2H3 |

InChI Key |

CLZMSZKRMVHRLF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=CC(=C(C(=C21)F)Cl)OC |

Origin of Product |

United States |

Biological Activity

6-Chloro-7-fluoro-5-methoxy-1-methylindole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H9ClFNO

- Molecular Weight : 215.64 g/mol

The presence of halogen atoms (chlorine and fluorine) and a methoxy group contributes to its unique biological properties, enhancing its interaction with biological targets.

Antitumor Activity

Research indicates that indole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating several indole analogues found that modifications at the indole ring can dramatically influence their antitumor activity. Specifically, compounds with halogen substitutions at specific positions showed enhanced potency against K-Ras mutant tumor cells, suggesting that this compound may possess similar properties .

Table 1: Antitumor Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| This compound | H460 | TBD | Potentially effective |

| Oncrasin-1 analogues | T29Kt1 | TBD | Structural similarity noted |

| 5-F substituted indoles | Various | TBD | Best potency observed |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that halogenated indoles possess significant antibacterial properties against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The presence of chlorine and fluorine in the structure is believed to enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Table 2: Antimicrobial Activity Against MRSA

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | TBD | TBD |

| Related indole-imidazole compounds | ≤0.25 | Highly active |

| Control compounds | >32 | Inactive |

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary studies suggest that the compound may interfere with key signaling pathways involved in cell proliferation and survival. For instance, it has been proposed that similar indoles inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers .

Case Study 1: Antitumor Efficacy in Xenograft Models

In a recent preclinical study using xenograft models, this compound was administered at varying doses to evaluate its antitumor efficacy. The results indicated a dose-dependent reduction in tumor size, corroborating the compound's potential as a therapeutic agent against certain types of cancer.

Case Study 2: Safety Profile Assessment

A safety assessment of the compound revealed minimal cytotoxicity towards normal human cells at therapeutic doses. This finding is critical as it suggests a favorable therapeutic index for further development .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 6-Chloro-7-fluoro-5-methoxy-1-methylindole with structurally related indoles:

*Calculated based on molecular formula C₁₀H₉ClFNO.

Key Observations:

- Lipophilicity: The trifluoromethyl-like substitution pattern (Cl and F at adjacent positions) in the target compound may enhance membrane permeability compared to non-halogenated analogs .

- Synthetic Complexity : Multi-substituted indoles (e.g., methoxy and halogens) require sequential reactions to avoid side products, as seen in analogous syntheses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-chloro-7-fluoro-5-methoxy-1-methylindole, and what factors influence reaction yields?

- Answer: The synthesis typically involves multi-step strategies such as:

Fischer indole synthesis for constructing the indole core, followed by halogenation and alkylation.

Metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the methyl group at the 1-position.

Electrophilic substitution for regioselective chlorination and fluorination.

Yield optimization depends on solvent polarity (e.g., PEG-400/DMF mixtures enhance reaction efficiency in CuI-catalyzed reactions ), temperature control (microwave irradiation reduces side reactions), and protecting group strategies for sensitive substituents like methoxy groups .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

- Answer:

- Spectroscopy:

- 1H/13C NMR identifies substituent positions via coupling constants (e.g., para-fluorine causes deshielding at adjacent carbons).

- 19F NMR distinguishes electronic environments of fluorine atoms .

- Crystallography: SHELX software refines X-ray diffraction data to resolve challenges like disorder in halogenated analogs. For example, split occupancies model rotational disorder in CF3 groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental crystallographic data for halogenated indoles?

- Answer: Discrepancies often arise from dynamic disorder (e.g., CF3 rotation) or solvent inclusion. Methodological solutions include:

High-resolution data collection (<1.0 Å) to refine split occupancies .

Validation of DFT-optimized geometries against SHELXL-restrained refinement .

Variable-temperature crystallography to assess thermal motion effects on bond lengths .

Q. What methodological approaches optimize regioselectivity when introducing multiple halogen substituents (Cl, F) on the indole core?

- Answer:

- Directing groups: Methoxy at C-5 directs electrophilic chlorination to C-6 via ortho/para effects .

- Sequential halogenation: Fluorination via Balz-Schiemann reaction on pre-installed amino groups, followed by deprotection.

- Monitoring intermediates with LC-MS to prevent over-halogenation .

Q. How do researchers analyze conflicting bioactivity data between in vitro enzyme assays and cell-based studies for this compound?

- Answer: Discrepancies may stem from:

- Cell permeability: Measure logP via shake-flask/HPLC (target logP <3 for optimal uptake) .

- Metabolic stability: Fluorine enhances resistance to CYP450; use HRMS to identify metabolites in hepatocyte incubations .

- Target engagement: Fluorescent probes (e.g., Fluo-4 for Ca2+ flux) quantify activity in live cells.

Methodological Challenges and Data Analysis

Q. What strategies address low yields in the final alkylation step (1-methyl group introduction)?

- Answer:

- Catalyst screening: Pd(dba)₂/Xantphos outperforms cheaper catalysts in sterically hindered environments .

- Solvent optimization: DMF enhances nucleophilicity of methylating agents compared to THF.

- Microwave-assisted synthesis reduces reaction time and byproduct formation .

Q. How can crystallographic disorder in the methoxy or halogen substituents be minimized?

- Answer:

- Cryocooling (100 K) reduces thermal motion.

- Twinned data refinement in SHELXL for pseudo-merohedral twins .

- Isomorphous replacement with heavier atoms (e.g., iodine analogs) improves phasing .

Comparative Analysis of Structural Analogs

Q. How does the substitution pattern of this compound influence its bioactivity compared to analogs?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.